molecular formula C27H25NO7S B2410095 Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 448212-77-9

Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2410095
CAS RN: 448212-77-9
M. Wt: 507.56
InChI Key: QXISAAPNMUPVIY-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C27H25NO7S . It has an average mass of 507.555 Da and a monoisotopic mass of 507.135162 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, and solubility. Unfortunately, the search results do not provide specific information on these properties for this compound .

Scientific Research Applications

Catalysis and Synthesis

Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate is utilized in various synthesis processes. For instance, it is involved in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, which is catalyzed by 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles. This process is notable for its wide range of products, excellent yields, reusability of the catalyst, and environmental benignity (Safaei‐Ghomi et al., 2017).

Chemical Reactions and Derivatives

The compound is also used in the formation of various chemical derivatives. One example includes its role in the facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (Gao et al., 2011).

Anti-HIV Activity

Additionally, it contributes to the creation of compounds with potent anti-HIV-1 activity. Ethyl 2-alkyl-4-aryl-3-oxobutyrates derived from this compound, when condensed with thiourea and treated with chloroacetic acid, lead to the synthesis of 5-alkyl-6-(arylmethyl)uracils. These uracils, when further processed, yield compounds exhibiting significant activity against HIV-1 (Danel et al., 1996).

Organic Chemistry Research

The compound is also involved in organic chemistry research, such as in the study of 3,5-bis(trifluoromethyl)phenyl sulfones in the direct Julia-Kocienski olefination, where its derivatives play a role in reactions with carbonyl compounds (Alonso et al., 2005).

Photolysis and Enamine Formation

The compound's photolysis in the presence of phenols, enols, anilines, enamines, aryl thiols, and thioenols results in the formation of enamines, leading to the synthesis of various benzo and five-membered ring systems (Prager & Williams, 1996).

properties

IUPAC Name

ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7S/c1-4-19-11-14-22(15-12-19)36(31,32)28(27(30)35-21-9-7-6-8-10-21)20-13-16-24-23(17-20)25(18(3)34-24)26(29)33-5-2/h6-17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXISAAPNMUPVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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